![molecular formula C14H28O3Si B14206335 1-{[tert-Butyl(dimethyl)silyl]oxy}-6-methylheptane-3,4-dione CAS No. 825622-17-1](/img/structure/B14206335.png)
1-{[tert-Butyl(dimethyl)silyl]oxy}-6-methylheptane-3,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[tert-Butyl(dimethyl)silyl]oxy}-6-methylheptane-3,4-dione is an organic compound that features a tert-butyl(dimethyl)silyl group attached to an oxygen atom, which is further connected to a heptane chain with two ketone functionalities at the 3 and 4 positions
Preparation Methods
The synthesis of 1-{[tert-Butyl(dimethyl)silyl]oxy}-6-methylheptane-3,4-dione typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride to ensure high yield and selectivity . Industrial production methods may involve similar protection strategies, but on a larger scale with optimized reaction conditions to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-{[tert-Butyl(dimethyl)silyl]oxy}-6-methylheptane-3,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups using reagents like fluoride ions. Common reagents used in these reactions include sodium borohydride for reductions and tetrabutylammonium fluoride for deprotection of the silyl group. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{[tert-Butyl(dimethyl)silyl]oxy}-6-methylheptane-3,4-dione is utilized in various scientific research applications:
Chemistry: It serves as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially leading to new pharmaceuticals.
Medicine: Its derivatives may exhibit pharmacological properties, making it a valuable intermediate in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[tert-Butyl(dimethyl)silyl]oxy}-6-methylheptane-3,4-dione primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group shields hydroxyl functionalities from unwanted reactions during synthetic processes. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized .
Comparison with Similar Compounds
1-{[tert-Butyl(dimethyl)silyl]oxy}-6-methylheptane-3,4-dione can be compared with other silyl-protected compounds such as:
- tert-Butyldimethylsilyloxyacetaldehyde
- tert-Butyldimethylsilyloxyethanol These compounds share the tert-butyl(dimethyl)silyl protecting group but differ in their core structures and functionalities. The uniqueness of this compound lies in its dual ketone functionalities, which provide additional reactivity and versatility in synthetic applications .
Properties
CAS No. |
825622-17-1 |
|---|---|
Molecular Formula |
C14H28O3Si |
Molecular Weight |
272.45 g/mol |
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]oxy-6-methylheptane-3,4-dione |
InChI |
InChI=1S/C14H28O3Si/c1-11(2)10-13(16)12(15)8-9-17-18(6,7)14(3,4)5/h11H,8-10H2,1-7H3 |
InChI Key |
KRXXOTHXYGONKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C(=O)CCO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


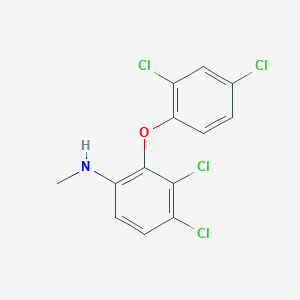
![Pyrimidine, 2-[[2,2-bis(3-methylphenyl)ethenyl]thio]-](/img/structure/B14206257.png)
![1-[2,2-Bis(4-methylphenyl)vinyl]-4-(methylsulfonyl)benzene](/img/structure/B14206265.png)
![6-[5-(2-Phenylethenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14206267.png)
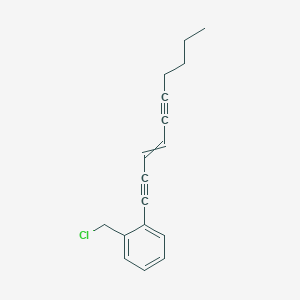
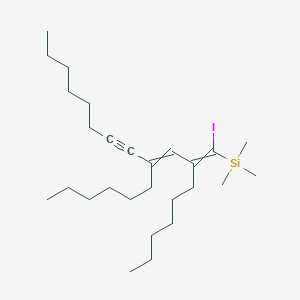
![Phosphonic acid, [bis(4-fluorophenyl)methyl]-, dimethyl ester](/img/structure/B14206284.png)
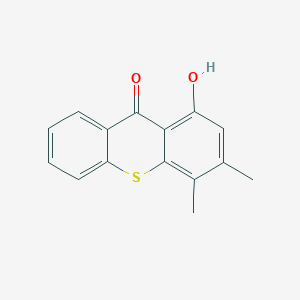
![(1R,4S,6S)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane](/img/structure/B14206297.png)
![[1-(Bromomethyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol](/img/structure/B14206299.png)
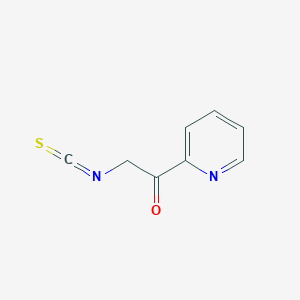
![6-[4-(5-Phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)-2,4-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14206311.png)

![2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]-](/img/structure/B14206323.png)
